Egfr-IN-1 tfa -

Egfr-IN-1 tfa

Catalog Number: EVT-10953680
CAS Number:
Molecular Formula: C30H31F3N6O6
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-1 tfa is a small molecule compound designed as an inhibitor for the epidermal growth factor receptor (EGFR), which plays a critical role in the regulation of cell growth and differentiation. This compound is particularly relevant in the context of cancer treatment, especially for non-small cell lung cancer, where mutations in the EGFR gene can lead to uncontrolled cell proliferation.

Source and Classification

Egfr-IN-1 tfa is classified as a tyrosine kinase inhibitor, specifically targeting the EGFR pathway. It is synthesized through various chemical methods that involve multiple steps of organic reactions, often utilizing trifluoroacetic acid (TFA) as a key reagent in its synthesis and purification processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-1 tfa involves several key steps:

  1. Nucleophilic Aromatic Substitution: The process typically starts with the reaction of 2,4,5-trichloropyrimidine with ortho-substituted aniline to form an intermediate compound.
  2. Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed using TFA to yield a free amine that can participate in further reactions.
  3. Alkylation and Hydrolysis: The resulting compound undergoes alkylation followed by hydrolysis to remove any remaining protecting groups and yield the final product.
  4. Purification: The compound is purified using column chromatography, often employing silica gel to separate the desired product from by-products based on polarity differences .

The yield of Egfr-IN-1 tfa can vary depending on the specific conditions used during synthesis, but reports indicate yields around 80% under optimized conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr-IN-1 tfa features a complex arrangement that includes various functional groups essential for its activity as an EGFR inhibitor. The compound typically exhibits characteristics such as:

  • Molecular Formula: C₁₈H₁₉F₃N₄O₄S
  • Molecular Weight: Approximately 420 g/mol
  • Key Functional Groups: Includes amine groups, aromatic rings, and possibly halogen substituents which enhance binding affinity to the EGFR .

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure post-synthesis. For instance, NMR spectra might show distinct peaks corresponding to hydrogen atoms in various environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-1 tfa participates in several chemical reactions during its synthesis:

  • Formation of Intermediates: Key intermediates are formed through nucleophilic substitutions and coupling reactions, which are critical for building the final structure.
  • Deprotection Reactions: The removal of protecting groups using TFA is crucial for activating certain functional groups necessary for further reactions or for enhancing solubility .
  • Purification Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and efficacy of the final product, confirming that no unwanted by-products remain .
Mechanism of Action

Process and Data

The mechanism of action of Egfr-IN-1 tfa involves its binding to the ATP-binding site of the EGFR, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival:

  1. Binding Affinity: The compound's structure allows it to fit snugly into the active site of EGFR, competing with ATP.
  2. Signal Transduction Inhibition: By blocking this pathway, Egfr-IN-1 tfa effectively reduces tumor growth in EGFR-dependent cancers .

In vitro studies demonstrate that compounds like Egfr-IN-1 tfa can significantly reduce EGFR phosphorylation levels, which correlates with decreased cell viability in cancer cell lines harboring activating mutations in EGFR .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-1 tfa exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reports suggest a melting point greater than 250 °C, indicating good thermal stability .

These properties are crucial for determining the appropriate formulation strategies for drug delivery.

Applications

Scientific Uses

Egfr-IN-1 tfa is primarily utilized in cancer research as an EGFR inhibitor. Its applications include:

  • Cancer Treatment Research: Investigating its efficacy against various cancers characterized by aberrant EGFR signaling.
  • Drug Development: Serving as a lead compound for developing new therapeutic agents targeting resistant forms of EGFR.
  • Biological Studies: Used in studies aimed at understanding EGFR biology and its role in oncogenesis, providing insights into potential combination therapies with other inhibitors or chemotherapeutics .
Introduction to Mutant-Selective EGFR Inhibition in NSCLC Therapeutics

Molecular Pathogenesis of EGFR L858R/T790M Mutations in Acquired Tyrosine Kinase Inhibitor Resistance

The EGFR L858R mutation in exon 21 constitutively activates kinase signaling by destabilizing the autoinhibited conformation, increasing basal phosphorylation and downstream oncogenic signaling. Initial therapeutic responses to first-generation TKIs are undermined by the emergence of the secondary T790M mutation in exon 20, which occurs in over 50% of resistant cases. Methionine substitution at position 790 introduces steric bulk that impedes inhibitor binding while increasing ATP affinity approximately 5-fold due to enhanced hydrophobic interactions with adenine. This "ATP affinity hypothesis" is substantiated by kinetic studies showing the T790M mutation reduces inhibitor potency by increasing the Michaelis constant (K~m~) for ATP competitive agents [3] [10].

Beyond steric and ATP-affinity mechanisms, systems biology approaches reveal that T790M fundamentally rewires the EGFR interactome. Affinity purification mass spectrometry studies demonstrate mutant EGFR redistributes toward endolysosomal compartments, engaging autophagy machinery for survival under tyrosine kinase inhibitor pressure. Specifically, gefitinib treatment in T790M-positive cells triggers Rab7-mediated vesicular trafficking and LC3-associated autophagic degradation of EGFR, enabling tumor cells to bypass kinase inhibition. This pathway diversion contrasts with TKI-sensitive cells, where gefitinib promotes Rab7 ubiquitination and receptor recycling to the plasma membrane—a process permissive for sustained inhibitor engagement [4].

Table 1: Biochemical Consequences of EGFR Mutations

MutationStructural ConsequenceFunctional ImpactResistance Profile
L858RDisrupted autoinhibition; asymmetric dimer stabilizationIncreased basal kinase activity; altered substrate specificitySensitive to 1st-gen TKIs
T790MExpanded hydrophobic region; methionine steric bulkIncreased ATP binding affinity (↓K~m~ ATP); steric inhibitor exclusionResistant to 1st-gen TKIs; sensitive to covalent inhibitors
L858R/T790MCombined conformational effectsHyper-stabilized active state; enhanced endolysosomal traffickingResistant to reversible TKIs; dependent on autophagy [3] [4] [10]

Pharmacological Rationale for Irreversible Mutant-Selective EGFR Inhibition

EGFR-IN-1 TFA exemplifies the pharmacophore requirements for mutant-selective inhibition: (1) a quinazoline scaffold maintaining hydrogen bonding with hinge region residues (Met793), (2) hydrophobic substitutions accommodating the T790M-enlarged binding pocket, and (3) an electrophilic acrylamide warhead positioned for Michael addition with Cys797. The compound exhibits 100-fold greater potency against L858R/T790M mutant EGFR (IC~50~ = 4 nM) versus wild-type receptors, achieving selectivity through preferential recognition of mutant conformations rather than intrinsic warhead discrimination [1].

Irreversible inhibition follows a two-step mechanism: rapid reversible binding (K~i~) followed by slower covalent bond formation (k~inact~). The acrylamide warhead’s orientation critically determines efficiency, as demonstrated by enantiomeric analogs where (S)-stereochemistry positions the acrylamide optimally for nucleophilic attack by Cys797. X-ray crystallography confirms covalent adduct formation only occurs when the Michael acceptor aligns with the cysteine thiolate, explaining the 10-fold potency difference between stereoisomers. This geometric constraint necessitates warhead attachment via conformationally restricted linkers—meta-substituted aryl groups in EGFR-IN-1 TFA minimize rotational entropy loss during covalent bond formation [5] [8].

Cellular efficacy correlates with sustained pathway suppression: EGFR-IN-1 TFA achieves >50% inhibition of EGFR phosphorylation for >12 hours post-dose in H1975 (L858R/T790M) xenografts at 30 mg/kg. Systemic exposure (AUC~0-inf~ = 0.33 μM·h) and maximal concentration (C~max~ = 0.10 μM) at this dose translate to tumor regression without wild-type-driven toxicities. The trifluoroacetate salt enhances solubility without altering target engagement kinetics [1] [5].

Table 2: Selectivity Profile of EGFR-IN-1 TFA Across EGFR Isoforms

EGFR VariantEnzyme IC~50~ (nM)Cellular Proliferation IC~50~ (nM)Selectivity vs. Wild-Type
Wild-type400*>10,000*1-fold (reference)
L858R28*28* (HCC827)14-fold
T790M/L858R4*4* (H1975)100-fold
Ex19delNot reported28* (HCC827)Comparable to L858R

*Values derived from biochemical and cellular assays; solid = enzyme IC~50~, * = cell-based IC~50~ [1] [8]

Historical Development Trajectory of Third-Generation EGFR Inhibitors

The evolution of mutant-selective inhibitors progressed through iterative structure-based design cycles:

  • First-Generation Scaffolds (2003-2009): Quinazoline-based reversible inhibitors (gefitinib, erlotinib) established the importance of aniline substitutions for mutant selectivity but lacked T790M activity. Their clinical utility was constrained by resistance development within 9-14 months [6].

  • Covalent Inhibitor Prototypes (2010-2012): Early irreversible pan-EGFR inhibitors (afatinib, dacomitinib) incorporated acrylamide warheads to target Cys797. Though active against T790M, their limited wild-type selectivity caused dose-limiting toxicities (rash, diarrhea) due to constitutive EGFR inhibition in skin and gastrointestinal tract [3] [6].

  • Mutant-Selective Optimization (2012-2014): Screening campaigns identified aminopyrazine cores with intrinsic mutant preference. Structure-based docking revealed azetidine and meta-acrylamide linkers optimally positioned electrophiles for Cys797 engagement while exploiting the T790M-enlarged hydrophobic pocket. EGFR-IN-1 TFA emerged from this chemical class, demonstrating 100-fold mutant selectivity in enzymatic assays and sub-100 nM cellular potency [8].

  • Clinical Translation (2015-Present): Analogous compounds like osimertinib prioritized pharmacokinetic optimization—replacing metabolic soft spots (e.g., morpholine) with piperazine derivatives improved solubility and oral bioavailability. EGFR-IN-1 TFA’s trifluoroacetate salt formulation enhanced dissolution kinetics without covalent bond perturbation [3] [8].

Table 3: Evolution of Key EGFR Inhibitor Chemical Features

GenerationRepresentative AgentsCore ScaffoldWarhead ChemistryT790M ActivityWild-Type Sparing
1stGefitinib, ErlotinibQuinazolineNone (reversible)NoneModerate (mutant IC~50~ 10-100x lower)
2ndAfatinib, DacomitinibQuinazolineCrotonamideModerate (IC~50~ ~100 nM)Limited (WT IC~50~ <10 nM)
3rd (preclinical)EGFR-IN-1 TFAAminopyrazineAcrylamide (meta-aryl linker)High (IC~50~ = 4 nM)Significant (100-fold selectivity)
3rd (clinical)Osimertinib, OlmutinibPyrimidineAcrylamide (allyl linker)High (IC~50~ = 1-12 nM)50-200-fold selectivity [1] [3] [6]

Synthetic routes to EGFR-IN-1 TFA exemplify third-generation inhibitor manufacturing strategies. The convergent synthesis involves: (1) nucleophilic substitution of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol with N-Boc-protected aminomesylate, (2) Boc deprotection, (3) acryloylation of the liberated amine, and (4) trifluoroacetic acid salt formation. Critical quality attributes include chiral purity at the linker stereocenter and acrylamide stoichiometry, both monitored via chiral HPLC and ^1^H-NMR [5] [8].

Future directions focus on circumventing tertiary mutations like C797S that disrupt covalent binding. Fourth-generation inhibitors employ allosteric or hybrid orthosteric-allosteric strategies, though EGFR-IN-1 TFA’s mutant selectivity remains a benchmark for covalent inhibitor design. Its preclinical efficacy in H1975 xenografts established irreversible inhibition as a viable path to overcome T790M-mediated resistance [9] [10].

Properties

Product Name

Egfr-IN-1 tfa

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid

Molecular Formula

C30H31F3N6O6

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)

InChI Key

YXUXRIRLHPSVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.